molecular formula C12H20O2 B13243650 Tert-butyl cyclohexylideneacetate CAS No. 53138-75-3

Tert-butyl cyclohexylideneacetate

Cat. No.: B13243650
CAS No.: 53138-75-3
M. Wt: 196.29 g/mol
InChI Key: UKAWTMNPWPAJIT-UHFFFAOYSA-N
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Description

Tert-butyl cyclohexylideneacetate is an organic compound with the molecular formula C12H20O2 It is a derivative of cyclohexane, where a tert-butyl group and an acetate group are attached to the cyclohexylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl cyclohexylideneacetate can be synthesized through several methods. One common approach involves the esterification of cyclohexylideneacetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions with the removal of water to drive the reaction to completion. Another method involves the transesterification of cyclohexylideneacetate with tert-butyl acetate in the presence of a base catalyst .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of environmentally friendly catalysts and solvents is also a focus to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl cyclohexylideneacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl cyclohexylideneacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl cyclohexylideneacetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the bulky tert-butyl group and the cyclohexylidene moiety, which imparts distinct steric and electronic properties. These features make it a valuable intermediate in organic synthesis and a versatile compound in various research and industrial applications .

Properties

CAS No.

53138-75-3

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

tert-butyl 2-cyclohexylideneacetate

InChI

InChI=1S/C12H20O2/c1-12(2,3)14-11(13)9-10-7-5-4-6-8-10/h9H,4-8H2,1-3H3

InChI Key

UKAWTMNPWPAJIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C=C1CCCCC1

Origin of Product

United States

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